Methyl {[4-tert-butyl-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate
Description
Properties
IUPAC Name |
methyl 2-[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c1-11(2,3)7-5-8(12(13,14)15)17-10(16-7)20-6-9(18)19-4/h5H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTYAVSXZWTVEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SCC(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801135941 | |
| Record name | Methyl 2-[[4-(1,1-dimethylethyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505054-59-1 | |
| Record name | Methyl 2-[[4-(1,1-dimethylethyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505054-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[4-(1,1-dimethylethyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801135941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[4-tert-butyl-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate typically involves the reaction of 4-tert-butyl-6-(trifluoromethyl)pyrimidine-2-thiol with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl {[4-tert-butyl-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl {[4-tert-butyl-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate has shown potential as a pharmaceutical intermediate. Its derivatives are being investigated for their activity against various diseases, including:
- Antiviral Agents : Compounds derived from this structure have been evaluated for antiviral properties.
- Anticancer Research : Studies indicate that modifications of this compound may exhibit cytotoxic effects on cancer cell lines.
Agrochemicals
The compound's unique structure allows it to function as an effective pesticide or herbicide. Research has demonstrated its efficacy in:
- Insecticidal Activity : Formulations containing this compound have been tested against agricultural pests.
- Fungicidal Properties : Its derivatives are being explored for their ability to inhibit fungal growth in crops.
Material Science
In material science, this compound is being studied for its potential applications in:
- Polymer Chemistry : Used as a building block for synthesizing novel polymers with specific properties.
- Coatings and Adhesives : Its chemical stability makes it suitable for use in protective coatings.
Case Study 1: Antiviral Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antiviral activity against specific strains of viruses. The research highlighted the compound's mechanism of action and its potential as a lead compound for drug development.
Case Study 2: Agricultural Efficacy
Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations compared to untreated controls. The results indicated enhanced crop yield and reduced pesticide resistance development, showcasing its potential as a sustainable agricultural solution.
Mechanism of Action
The mechanism of action of Methyl {[4-tert-butyl-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with nucleic acids and proteins, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : Methyl {[4-tert-butyl-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate
- Molecular Formula : C₁₂H₁₅F₃N₂O₂S
- Molecular Weight : 308.32 g/mol
- CAS Number : 505054-59-1
- Key Features: Pyrimidine core substituted with a tert-butyl group at position 4 and a trifluoromethyl group at position 6. Thioether linkage (-S-) connecting the pyrimidine ring to a methyl ester moiety.
This compound is structurally tailored for applications in agrochemicals or pharmaceuticals, leveraging the electron-withdrawing trifluoromethyl group and hydrophobic tert-butyl substituent .
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural variations and properties of analogous pyrimidine derivatives:
Functional Group Impact Analysis
- Trifluoromethyl vs. Difluoromethyl :
- tert-Butyl vs.
- Methyl Ester vs. Carboxylic Acid :
- Methyl esters (e.g., target compound) are typically prodrugs, hydrolyzing in vivo to active carboxylic acids. The acid form (e.g., ) is more polar but may exhibit faster clearance .
Biological Activity
Methyl {[4-tert-butyl-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate (CAS No. 505054-59-1) is a chemical compound with significant potential in biological applications due to its unique structural characteristics. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Synthesis
The compound has the molecular formula and features a pyrimidine ring substituted with a trifluoromethyl group and a tert-butyl group, which enhances its lipophilicity and biological activity. The synthesis typically involves the reaction of 4-tert-butyl-6-(trifluoromethyl)pyrimidine-2-thiol with methyl bromoacetate in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures .
Antineoplastic Properties
Research indicates that derivatives of this compound exhibit promising antineoplastic (anti-cancer) activity. A study involving virtual screening of compounds similar to this compound revealed potential for discovering non-toxic compounds with significant antitumor effects . The structural modifications in pyrimidine derivatives have been linked to enhanced antiproliferative activity against various cancer cell lines.
Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, compounds structurally related to this compound have been reported to exhibit IC50 values comparable to established anti-inflammatory drugs like celecoxib .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The compound's structural features allow it to inhibit key enzymes involved in cancer proliferation and inflammation.
- Receptor Interaction : Its lipophilic nature facilitates interaction with cell membranes, enhancing its bioavailability and efficacy.
- Molecular Modulation : The trifluoromethyl group may influence the compound's electronic properties, affecting how it interacts with biomolecules.
Case Studies
Several case studies have highlighted the compound's potential:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl {[4-tert-butyl-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A pyrimidine core is typically functionalized with a tert-butyl group at the 4-position and a trifluoromethyl group at the 6-position. The thioacetate moiety is introduced by reacting a pyrimidin-2-yl thiol intermediate with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates include 4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-thiol, which requires careful purification to avoid disulfide byproducts.
Q. How is structural characterization of this compound performed, and what spectroscopic data are critical?
- Methodological Answer :
- NMR : ¹H NMR analysis confirms the methyl ester (δ ~3.7 ppm, singlet) and tert-butyl group (δ ~1.4 ppm, singlet). The pyrimidine ring protons appear as distinct singlets due to electron-withdrawing substituents (trifluoromethyl, thioacetate) .
- HRMS : High-resolution mass spectrometry verifies the molecular ion ([M+H]⁺) at m/z 323.065 (calculated for C₁₂H₁₆F₃N₂O₂S).
- FTIR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-F) are diagnostic .
Q. What preliminary biological activities have been reported for structurally related pyrimidine derivatives?
- Methodological Answer : Pyrimidine derivatives with trifluoromethyl and thioether groups exhibit antitumor activity by inhibiting kinases or DNA synthesis. For example, analogs like 2-(((4-chloro-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)-1H-benzo[d]imidazole (compound 12a in ) showed IC₅₀ values <10 µM against breast cancer cell lines (MCF-7). Activity is evaluated via MTT assays, with structural optimization focusing on substituent electronegativity and steric effects .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thioacetate coupling step, and what side reactions must be mitigated?
- Methodological Answer :
- Reaction Solvent : Use anhydrous DMF or THF to minimize hydrolysis of methyl bromoacetate.
- Base Selection : K₂CO₃ or Cs₂CO₃ improves nucleophilicity of the thiol intermediate.
- Temperature Control : Reactions at 0–25°C reduce disulfide formation, a common side reaction. Monitor via TLC (hexane:EtOAc = 4:1) .
- Workup : Quench with ice water and extract with ethyl acetate to isolate the product from inorganic salts.
Q. What structure-activity relationships (SAR) govern the biological potency of trifluoromethylpyrimidine thioacetates?
- Methodological Answer :
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, critical for membrane penetration.
- tert-Butyl Substituent : Bulky groups at the 4-position improve target binding affinity by inducing conformational rigidity in the pyrimidine ring.
- Thioacetate vs. Thioether : The ester group in thioacetates allows for prodrug strategies, as esterases can cleave it intracellularly .
- Data-Driven Example : Replacing the methyl ester with ethyl (e.g., ethyl {[4-tert-butyl-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate) reduced potency by 30%, indicating steric sensitivity at the ester position .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. The compound’s exact mass (323.065) and fragmentation pattern (loss of COOMe, m/z 265) aid identification .
- Matrix Effects : Plasma proteins can bind to the thioacetate group. Mitigate via protein precipitation with cold acetonitrile (1:3 v/v) and centrifugation at 14,000 rpm .
Q. How should researchers resolve contradictions in reported biological data for pyrimidine-based compounds?
- Methodological Answer :
- Assay Variability : Differences in cell line viability protocols (e.g., MTT vs. ATP-based assays) can skew IC₅₀ values. Cross-validate using orthogonal methods (e.g., colony formation assays) .
- Structural Impurities : Trace disulfide byproducts (from incomplete thiol coupling) may confound activity. Purity must exceed 95% (HPLC, 254 nm) before biological testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
